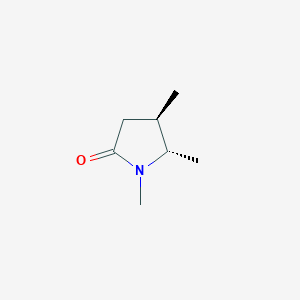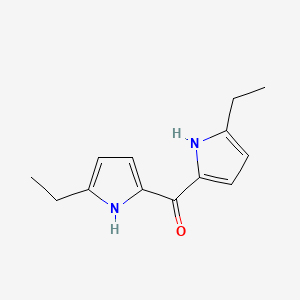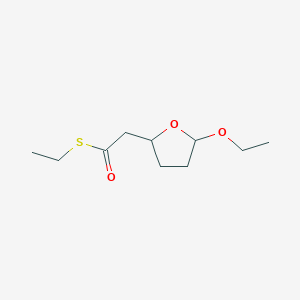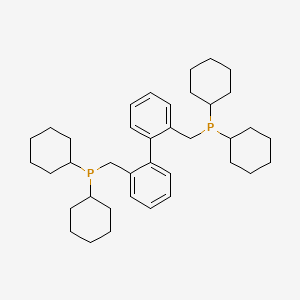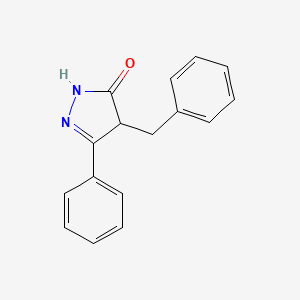![molecular formula C40H34O2P2 B12890181 (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12890181.png)
(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a dibenzo-dioxocine core and diphenylphosphine groups. These structural elements contribute to its reactivity and utility in different chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) typically involves the following steps:
Formation of the Dibenzo-dioxocine Core: The dibenzo-dioxocine core can be synthesized through the Friedländer condensation of 2-aminoarylketone with 1,4-cyclohexanedione under solvent-free conditions using p-toluenesulphonic acid.
Introduction of Diphenylphosphine Groups: The diphenylphosphine groups are introduced through a series of substitution reactions, where the dibenzo-dioxocine core reacts with diphenylphosphine reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted dibenzo-dioxocine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science .
Biology and Medicine
It can be used in the design of drugs and therapeutic agents that target specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphine groups can form coordination bonds with metal ions, facilitating catalytic processes. Additionally, the dibenzo-dioxocine core can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydrodibenzo[e,g][1,4]dioxocine: Shares the dibenzo-dioxocine core but lacks the diphenylphosphine groups.
13,14-Dimethyl-6,7-dihydrodibenzo[b,j][4,7]phenanthroline: Similar structural features but different functional groups.
Uniqueness
The uniqueness of (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) lies in its combination of the dibenzo-dioxocine core and diphenylphosphine groups. This combination imparts distinct chemical properties, making it highly versatile for various applications in chemistry, biology, and industry .
Propriétés
Formule moléculaire |
C40H34O2P2 |
|---|---|
Poids moléculaire |
608.6 g/mol |
Nom IUPAC |
(16-diphenylphosphanyl-4,15-dimethyl-8,11-dioxatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C40H34O2P2/c1-29-23-25-35-37(39(29)43(31-15-7-3-8-16-31)32-17-9-4-10-18-32)38-36(42-28-27-41-35)26-24-30(2)40(38)44(33-19-11-5-12-20-33)34-21-13-6-14-22-34/h3-26H,27-28H2,1-2H3 |
Clé InChI |
SKFBMPKUMLAXBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)OCCOC3=C2C(=C(C=C3)C)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


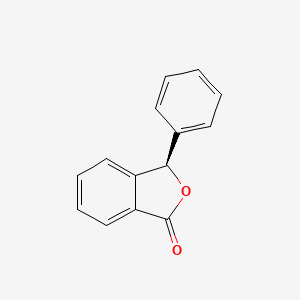
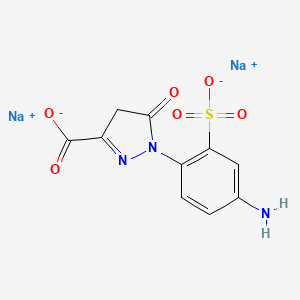
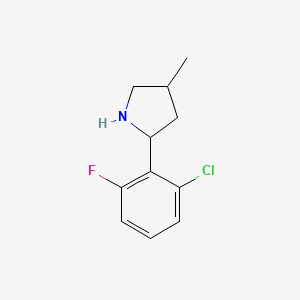
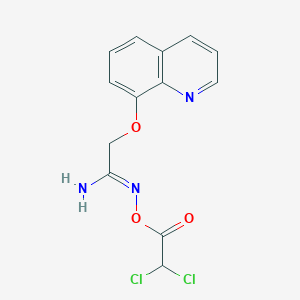
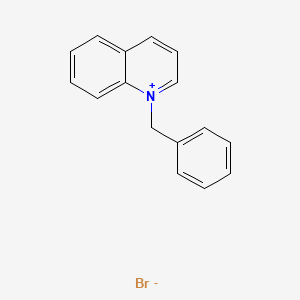
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)

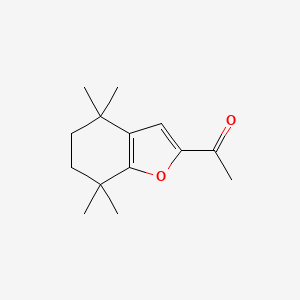
![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
